

# A Technical Guide to 3,3-Difluorocyclobutanone: Commercial Availability, Synthesis, and Characterization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,3-Difluorocyclobutanone

Cat. No.: B595554

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3,3-Difluorocyclobutanone**, a valuable building block in medicinal chemistry and drug development. The document details its commercial availability from various suppliers, including purity levels and typical package sizes. A detailed, multi-step experimental protocol for its synthesis, commencing from diethyl 1,1-cyclobutanedicarboxylate, is provided. Furthermore, this guide compiles essential analytical data, including typical spectral characteristics for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry, to aid in its identification and quality control. Finally, a representative experimental procedure for a nucleophilic addition reaction showcases its utility in synthetic applications.

## Commercial Availability and Suppliers

**3,3-Difluorocyclobutanone** (CAS No. 1273564-99-0) is commercially available from a range of chemical suppliers, primarily located in China and the United States.<sup>[1]</sup> It is typically offered in various purities, most commonly 97%, 98%, or 99%, and is available in quantities ranging from grams to kilograms. Researchers and procurement managers can source this compound from the suppliers listed in the table below. It is important to note that this chemical is intended

for professional manufacturing, research laboratories, and industrial or commercial usage only and is not for medical or consumer use.

Supplier	Purity	Available Quantities
Sigma-Aldrich	≥97%	1 g, 5 g
Alfa Aesar	97%	1 g, 5 g
TCI America	>98.0% (GC)	1 g, 5 g
Oakwood Chemical	97%	1 g, 5 g, 25 g
BLDpharm	97%	1 g, 5 g, 10 g, 25 g
A2B Chem	97%	1 g, 5 g, 10 g
Combi-Blocks	95%	1 g, 5 g, 10 g
ABCR	97%	1 g, 5 g

## Synthesis of 3,3-Difluorocyclobutanone

The synthesis of **3,3-Difluorocyclobutanone** can be achieved through a multi-step process starting from the readily available diethyl 1,1-cyclobutanedicarboxylate. The overall synthetic pathway involves the hydrolysis of the diester, followed by decarboxylation to yield cyclobutanone, which is then subjected to deoxofluorination.

### Diagram: Synthesis Pathway of 3,3-Difluorocyclobutanone



[Click to download full resolution via product page](#)

Caption: Synthesis of **3,3-Difluorocyclobutanone**.

## Experimental Protocols

### Step 1: Hydrolysis of Diethyl 1,1-cyclobutanedicarboxylate to 1,1-Cyclobutanedicarboxylic acid

- Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in a solution of potassium hydroxide (2.2 eq) in a 1:1 mixture of ethanol and water.[2]
- Heat the reaction mixture to reflux and maintain for 2 hours.[2]
- After cooling to room temperature, remove the ethanol by rotary evaporation.
- Dissolve the remaining aqueous residue in a minimum amount of hot water and acidify to pH 2-3 with concentrated hydrochloric acid.
- The precipitated product, 1,1-cyclobutanedicarboxylic acid, is collected by vacuum filtration, washed with cold water, and dried.

### Step 2: Decarboxylation of 1,1-Cyclobutanedicarboxylic acid to Cyclobutanone

- Procedure: Place the dried 1,1-cyclobutanedicarboxylic acid in a flask equipped for distillation.
- Heat the solid gently under atmospheric pressure. The dicarboxylic acid will melt and subsequently decarboxylate.
- The product, cyclobutanone, is distilled directly from the reaction flask. Collect the fraction boiling at approximately 98-100 °C.

### Step 3: Deoxofluorination of Cyclobutanone to **3,3-Difluorocyclobutanone**

- Procedure: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve cyclobutanone (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.2 eq) dropwise to the stirred solution.[3]

- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- The reaction is quenched by carefully pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **3,3-Difluorocyclobutanone**.

## Analytical and Spectroscopic Data

### Physical and Chemical Properties

Property	Value
Molecular Formula	C4H4F2O
Molecular Weight	106.07 g/mol [4]
CAS Number	1273564-99-0[4]
Appearance	Colorless to pale yellow liquid
Boiling Point	~110-112 °C (estimated)
Density	~1.25 g/mL (estimated)

## Spectroscopic Data

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

- Expected Chemical Shifts (CDCl<sub>3</sub>, 400 MHz):
  - δ 3.20 - 3.40 (t, 4H, J = ~8 Hz, -CH<sub>2</sub>-). The protons on the carbons adjacent to the carbonyl and the difluorinated carbon appear as a triplet.

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)

- Expected Chemical Shifts (CDCl<sub>3</sub>, 100 MHz):
  - $\delta$  205-215 (t, JCF  $\approx$  30-35 Hz, C=O). The carbonyl carbon shows a triplet due to coupling with the two fluorine atoms.
  - $\delta$  115-125 (t, JCF  $\approx$  280-290 Hz, CF<sub>2</sub>). The difluorinated carbon appears as a triplet with a large coupling constant.
  - $\delta$  45-55 (CH<sub>2</sub>). The methylene carbons adjacent to the carbonyl and difluorinated carbons.

### FT-IR (Fourier-Transform Infrared Spectroscopy)

- Characteristic Absorption Bands (neat, cm<sup>-1</sup>):
  - ~1790-1810 (strong, C=O stretch). The carbonyl stretching frequency is shifted to a higher wavenumber due to the electron-withdrawing effect of the adjacent fluorine atoms.
  - ~1100-1250 (strong, C-F stretch).

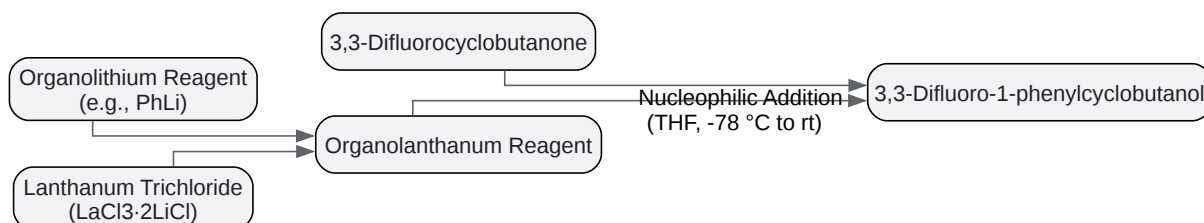
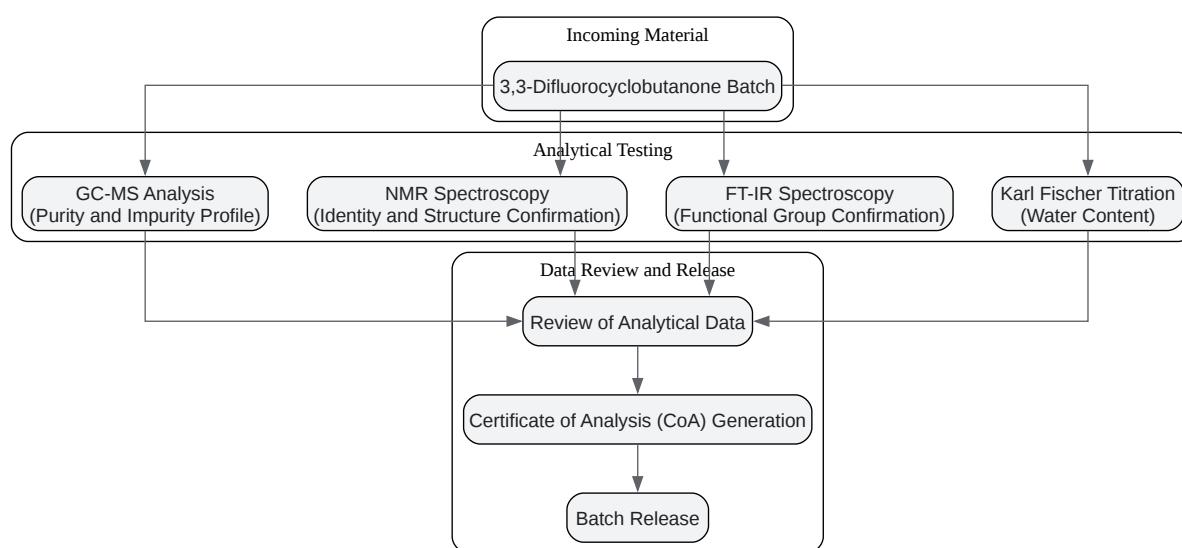
### MS (Mass Spectrometry)

- Expected Fragmentation Pattern (EI):
  - M<sup>+</sup>: 106 (Molecular ion)
  - Major Fragments: Loss of CO (m/z 78), loss of CHF<sub>2</sub> (m/z 55), and other fragments resulting from ring cleavage.

## Quality Control Workflow

A robust quality control process is essential to ensure the purity and identity of **3,3-Difluorocyclobutanone** for use in research and development.

## Diagram: Quality Control Workflow



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3,3-difluorocyclobutanone | 1273564-99-0 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. 3,3-Difluorocyclobutanone | C<sub>4</sub>H<sub>4</sub>F<sub>2</sub>O | CID 72207525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 3,3-Difluorocyclobutanone: Commercial Availability, Synthesis, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595554#commercial-availability-and-suppliers-of-3-3-difluorocyclobutanone]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)